1-Methyl-1-phenylhydrazine

Overview

Description

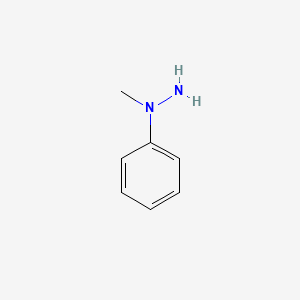

1-Methyl-1-phenylhydrazine (C₇H₁₀N₂; CAS 618-40-6) is a substituted hydrazine derivative characterized by a methyl group and a phenyl group attached to the same nitrogen atom (N1) of the hydrazine backbone. It is a colorless to pale yellow liquid with a density of 1.038 g/mL (25°C), boiling point of 228°C, and flash point of 205°F . The compound is slightly soluble in water and is typically stored at 2–8°C due to its incompatibility with oxidizing agents .

Synthetically, it is prepared via the reduction of N-nitrosomethylaniline using zinc powder and acetic acid, yielding over 50% product after distillation . It is widely utilized in organic synthesis, particularly in the determination of ketones and sugars, and as a precursor for pharmaceuticals like ondansetron . Its reactivity at the N2 position is notably lower than that of unsubstituted hydrazines, which influences its applications in selective reactions .

Preparation Methods

Chemical Reactions Analysis

1-Methyl-1-phenylhydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azobenzenes or nitroso compounds.

Reduction: It can be reduced to form hydrazones or amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly with carbonyl compounds to form hydrazones.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide.

Scientific Research Applications

Synthesis and Reactivity

1-Methyl-1-phenylhydrazine is primarily synthesized through the reaction of phenylhydrazine with methyl halides, such as methyl bromide or iodide, under basic conditions. This compound is notable for its ability to form hydrazones when reacting with carbonyl compounds, which enhances the volatility and detectability of these compounds in analytical techniques like gas chromatography-mass spectrometry (GC-MS) .

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to form stable hydrazones makes it a valuable reagent for derivatizing carbonyl compounds, facilitating their analysis and identification .

Biochemical Studies

This compound plays a crucial role in biochemical research, particularly in studying enzyme mechanisms and cellular processes. It can influence cell function by interacting with signaling pathways and altering gene expression. For example, it has been employed in studies examining oxidative stress and its effects on red blood cells .

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemicals. Its reactivity allows for the synthesis of complex molecules that are essential in various manufacturing processes .

Case Studies

Case Study 1: Antitumor Activity

Research has demonstrated that this compound exhibits antitumor properties. In animal models, administration of this compound has shown a reduction in tumor growth rates, suggesting potential applications in cancer therapy .

Case Study 2: Enzyme Mechanism Studies

In a study focused on enzyme inhibition, this compound was used to investigate its effects on specific enzymes involved in metabolic pathways. The formation of stable hydrazone complexes with enzyme active sites resulted in notable inhibition, providing insights into enzyme regulation .

Mechanism of Action

The mechanism of action of 1-Methyl-1-phenylhydrazine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Reactivity and Selectivity

1-Methyl-1-phenylhydrazine exhibits distinct reactivity patterns compared to structurally related hydrazines:

- Mechanistic Insight : The methyl group in this compound increases the pKa of N2, reducing its nucleophilicity. This contrasts with phenylhydrazine, where N2 is more accessible for reactions like indole formation .

Physical and Chemical Properties

Key differences in physical states and solubility impact their practical use:

Biological Activity

1-Methyl-1-phenylhydrazine (MPH) is an organic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MPH, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

This compound is a hydrazine derivative characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atoms. The synthesis of MPH typically involves the reaction of phenylhydrazine with methylating agents, such as methyl iodide or dimethyl sulfate. The resulting compound is often analyzed for purity and structure using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activities

The biological activities of MPH are multifaceted, influencing various physiological processes. Below are some key areas where MPH has demonstrated significant effects:

1. Anticancer Activity

Research indicates that MPH exhibits anticancer properties through multiple mechanisms:

- Cell Viability Reduction : In vitro studies have shown that MPH can reduce cell viability in cancer cell lines. For instance, a study utilized the Sulforhodamine B (SRB) assay to assess the cytotoxic effects of MPH on various cancer cells, demonstrating a dose-dependent decrease in viability .

- Mechanisms of Action : The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. MPH has been shown to affect signaling pathways involved in cell cycle regulation and apoptosis, such as the p53 pathway.

2. Antimicrobial Properties

MPH also exhibits antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies have reported that MPH demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, in one study, MPH was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones .

- Fungal Activity : MPH has been evaluated for antifungal properties as well, with varying degrees of effectiveness against fungi like Candida albicans. The minimum inhibitory concentration (MIC) values indicate moderate antifungal activity .

Case Studies

Several case studies highlight the biological activities of MPH:

- Antitumor Activity : A study involving the administration of MPH in animal models showed significant tumor regression in mice bearing transplanted tumors. The study concluded that MPH’s ability to induce apoptosis in tumor cells was a key factor in its antitumor efficacy .

- Toxicological Studies : Investigations into the toxicological profile of MPH revealed potential risks associated with high doses, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of dose management when considering MPH for therapeutic applications .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic Questions

Q. Q1. What are the primary synthetic applications of 1-methyl-1-phenylhydrazine in organic chemistry?

this compound is a key reagent in Fischer indole synthesis , enabling the formation of indole derivatives via cyclization with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions. For example, it reacts with 1,3-cyclohexanedione in a continuous flow reactor to yield carbazolone intermediates, which are precursors to pharmaceuticals like ondansetron . The reaction typically involves heating with SOCl₂/EtOH or using flow chemistry setups for improved efficiency (yields up to 75%) .

Q. Q2. How does the substitution pattern on hydrazines influence their reactivity in nucleophilic reactions?

The substituent at N-1 significantly alters reactivity. In this compound, the electron-donating methyl group deactivates N-2 by increasing its pKa, reducing nucleophilicity. This requires stronger bases (e.g., KO-t-Bu) to achieve full conversion in reactions like alkylation or condensation. For instance, reactions with dimethyl carbonate proceed sluggishly unless buffered by excess base to counteract methanol byproducts .

Q. Q3. What spectroscopic methods are used to characterize this compound and its derivatives?

- UV-Vis Spectroscopy : Monitors intermediates (e.g., diazonium ions) during oxidation, with absorbance peaks at 280 nm (benzendiazonium ion) and 320 nm (stable products) .

- NMR : ^1H NMR (δ 11.10 ppm for NH) and IR (1596 cm⁻¹ for C=N) confirm hydrazone formation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weights of intermediates (e.g., m/z 262.1438 for a C15H20O3N derivative) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reaction yields between batch and flow synthesis methods?

Discrepancies arise from differences in mixing efficiency and residence time control . For example, continuous flow systems (e.g., in ondansetron synthesis) reduce side reactions and improve heat transfer, achieving 75% yield for carbazolone intermediates, compared to lower yields in batch processes . To resolve contradictions, optimize parameters like temperature gradients and reagent stoichiometry using real-time monitoring (e.g., inline IR or UV analysis).

Q. Q5. What mechanistic insights explain the role of superoxide radicals in phenylhydrazine oxidation, and how do they apply to this compound?

Phenylhydrazine oxidation generates superoxide radicals (O₂⁻) via autoxidation chains, detectable via nitroblue tetrazolium reduction (inhibited by superoxide dismutase). These radicals propagate reaction chains, leading to intermediates like phenyldiazene and benzendiazonium ions . For this compound, the methyl group may sterically hinder radical formation, altering reaction kinetics. Investigate using ESR spectroscopy or radical trapping agents (e.g., TEMPO) to map radical pathways.

Q. Q6. How can researchers design experiments to probe substituent effects on hydrazine reactivity in catalytic systems?

- Comparative Kinetics : Compare reaction rates of this compound with analogs (e.g., 1,1-dimethylhydrazine) under identical conditions .

- Computational Modeling : Use DFT to calculate N-atom charge densities and predict nucleophilicities. For example, the methyl group’s electron-donating effect reduces N-2 reactivity, aligning with experimental observations in alkylation reactions .

- Isotopic Labeling : Track reaction pathways using deuterated substrates (e.g., D₃C-NH-NH-Ph) to identify proton transfer steps.

Q. Q7. What strategies improve the sustainability of synthetic protocols involving this compound?

- Solvent Selection : Replace chloroform with biodegradable solvents (e.g., cyclopentyl methyl ether) in hydrazone synthesis .

- Catalysis : Employ photochemical flow reactors for oxidative cyclization, reducing reliance on stoichiometric oxidants .

- Waste Minimization : Use in situ quenching of hazardous intermediates (e.g., diazonium salts) with bio-based scavengers like lignin derivatives.

Q. Q8. How do structural changes in this compound affect its electronic transitions and ionization energy?

The Nβ hybridization shift (sp³ → sp²) during S₁←S₀ excitation alters conjugation, as shown by R2PI spectroscopy. The adiabatic ionization energy (IE) of phenylhydrazine is 62829 cm⁻¹, while argon van der Waals complexes exhibit red-shifted band origins (Δ = 39–80 cm⁻¹) . For this compound, methyl substitution may perturb π-conjugation; test via UV-photoelectron spectroscopy or time-resolved fluorescence.

Q. Methodological Tables

Q. Table 1: Key Reaction Parameters for Fischer Indole Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 34% | 75% |

| Temperature | Reflux | 70°C |

| Catalyst | SOCl₂/EtOH | None (acidic flow) |

| Residence Time | Hours | Minutes |

Q. Table 2: Spectroscopic Signatures of Intermediates

| Intermediate | UV-Vis (nm) | IR (cm⁻¹) |

|---|---|---|

| Benzendiazonium ion | 280 | – |

| Hydrazone | – | 1596 (C=N) |

| Phenyldiazene | 320 | – |

Properties

IUPAC Name |

1-methyl-1-phenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9(8)7-5-3-2-4-6-7/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOODERJGVWYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060678 | |

| Record name | Hydrazine, 1-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-40-6 | |

| Record name | 1-Methyl-1-phenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylphenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1-phenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, 1-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1-phenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHB9CZB63U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.